molecular formula C11H18N2O B1386647 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol CAS No. 947013-77-6

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol

Cat. No. B1386647
CAS RN: 947013-77-6
M. Wt: 194.27 g/mol
InChI Key: FJHBRYHBDNZMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol, commonly known as 4-AEE, is an important organic compound with multiple uses in scientific research. It is a secondary amine, which means it contains two amino groups attached to a carbon atom, and is a derivative of ethanol. 4-AEE is a versatile compound that can be used in a variety of laboratory experiments, and has a wide range of applications in biochemical and physiological research. We will also discuss the advantages and limitations of using 4-AEE in lab experiments, and provide a list of potential future directions for research.

Mechanism Of Action

The mechanism of action of 4-AEE is not fully understood. However, it has been suggested that 4-AEE may act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. This could explain why 4-AEE is used in drug development and testing.
Biochemical and Physiological Effects
4-AEE has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs. It has also been shown to have an effect on the production of certain hormones, such as adrenaline. In addition, 4-AEE has been shown to have an effect on the production of certain neurotransmitters, such as dopamine.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-AEE in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. It is also relatively safe to use, making it suitable for use in a variety of experiments. However, 4-AEE can be toxic in high concentrations, and should be handled with care. In addition, 4-AEE has a relatively short shelf-life, and should be stored properly in order to maintain its effectiveness.

Future Directions

There are a number of potential future directions for research involving 4-AEE. These include further research into the mechanism of action of 4-AEE, as well as its effects on biochemical and physiological processes. In addition, further research into the safety and efficacy of 4-AEE in various laboratory experiments is needed. Finally, further research into the synthesis of 4-AEE and its use in the production of pharmaceuticals is also needed.

Scientific Research Applications

4-AEE has a wide range of applications in scientific research. It is used in biochemical and physiological studies, as well as in drug development and drug testing. It is also used in the synthesis of other organic compounds and in the production of pharmaceuticals. 4-AEE can be used to study the mechanisms of action of drugs, as well as to determine the safety and efficacy of drugs.

properties

IUPAC Name

1-(4-aminophenyl)-2-[ethyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-4-6-10(12)7-5-9/h4-7,11,14H,3,8,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBRYHBDNZMHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(C1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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